Cas no 193887-44-4 (Fmoc-β-HoLeu-OH)
Fmoc-β-HoLeu-OH Chemical and Physical Properties
Names and Identifiers
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- Hexanoic acid,3-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]-5-methyl-, (3S)-
- N-Fmoc-L-beta-homoleucine
- Fmoc-L-β-homoleucine
- FMOC-BETA-HOLEU-OH
- Fmoc-L-beta-HLeu-OH
- Fmoc-L-beta-homoleucine
- FMOC-L-ß-HOMOLEUCINE
- Fmoc-β-HoLeu-OH
- Fmoc-β-Homo-Leu-OH
- Fmoc-β-HomoLeu-OH
- (3S)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-5-methylhexanoic acid
- Furan
- Fmoc-b-HoLeu-OH
- FMOC-LEU-(C*CH2)OH
- Fmoc-L-β-Homo-Leu-OH
- FMOC-BETA-HOMOLEU-OH
- Fmoc-L-beta-Homo-Leu
- Fmoc-L-
- A-Homo-Leu-OH
- (S)-3-(Fmoc-amino)-5-methylhexanoic acid
- Fmoc--HoLeu-OH Fmoc--homoleucine
- (3S)-3-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-5-methylhexanoic acid
- Fmoc-?-HoLeu-OH
- Fmoc-beta-Homo-Leu-OH
- FCH4058290
- FL72
- A813671
- A-HoLeu-OH
- Fmoc-beta-Homoleu-OH, >=96.0%
- F1268
- Fmoc-
- Hexanoic acid,3-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]-5-methyl-,(3S)-
- F12326
- 4-(2-OXO-2,3-DIHYDRO-1H-INDOL-3-YL)BUTANOICACID
- 193887-44-4
- (3S)-3-({[(9H-FLUOREN-9-YL)METHOXY]CARBONYL}AMINO)-5-METHYLHEXANOIC ACID
- (S)-3-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-5-methylhexanoic acid
- A-homoleucine
- MFCD01863059
- [(9H-Fluoren-9-ylmethoxy)carbonyl]-L-fA-homoleucine
- AKOS015900953
- CS-W011805
- HY-W011089
- DTXSID90375815
- SCHEMBL119197
- Fmoc-Leu-(C#CH2)OH
- AC-22079
- S-193887-44-4
- EN300-755412
- AS-57913
- DB-038333
- A-Homoleu-OH
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- MDL: MFCD01863059
- Inchi: 1S/C22H25NO4/c1-14(2)11-15(12-21(24)25)23-22(26)27-13-20-18-9-5-3-7-16(18)17-8-4-6-10-19(17)20/h3-10,14-15,20H,11-13H2,1-2H3,(H,23,26)(H,24,25)/t15-/m0/s1
- InChI Key: YLVSABQQLLRFIJ-HNNXBMFYSA-N
- SMILES: O(C(N[C@H](CC(=O)O)CC(C)C)=O)CC1C2C=CC=CC=2C2C=CC=CC1=2
Computed Properties
- Exact Mass: 367.17800
- Monoisotopic Mass: 367.17835828g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 27
- Rotatable Bond Count: 8
- Complexity: 498
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 1
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: 2
- XLogP3: 4.3
- Topological Polar Surface Area: 75.6
Experimental Properties
- Color/Form: Light yellow powder
- Density: 1.188±0.06 g/cm3 (20 ºC 760 Torr),
- Melting Point: No data available
- Boiling Point: 572.1±33.0 °C at 760 mmHg
- Flash Point: 299.8±25.4 °C
- Solubility: Insuluble (3.0E-3 g/L) (25 ºC),
- PSA: 75.63000
- LogP: 4.80540
- Solubility: Not determined
Fmoc-β-HoLeu-OH Security Information
- Signal Word:warning
- Hazard Statement: H303May be harmful if swallowed+H313Skin contact may be harmful+H333Inhalation may be harmful to the body
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Warning Statement:
P264Thoroughly clean after treatment
P280Wear protective gloves/Wear protective clothing/Wear protective goggles/Wear a protective mask
P305If it enters the eyes
P351Rinse carefully with water for a few minutes
P338Remove the contact lens(If any)And easy to operate,Continue flushing
P337If eye irritation persists
P313Obtain medical advice/care - Hazardous Material transportation number:NONH for all modes of transport
- WGK Germany:3
- Safety Instruction: H303May be harmful if swallowed+H313Skin contact may be harmful+H333Inhalation may be harmful to the body
- HazardClass:IRRITANT
- Storage Condition:2-8°C
Fmoc-β-HoLeu-OH Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM220065-1g |
(S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-5-methylhexanoic acid |
193887-44-4 | 95% | 1g |
$153 | 2021-06-09 | |
| Chemenu | CM220065-5g |
(S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-5-methylhexanoic acid |
193887-44-4 | 95% | 5g |
$547 | 2021-06-09 | |
| abcr | AB165836-250 mg |
Fmoc-L-beta-homoleucine; . |
193887-44-4 | 250mg |
€138.50 | 2023-06-23 | ||
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R032200-1g |
Fmoc-β-HoLeu-OH |
193887-44-4 | 96% | 1g |
¥473 | 2024-05-25 | |
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R032200-5g |
Fmoc-β-HoLeu-OH |
193887-44-4 | 96% | 5g |
¥2180 | 2024-05-25 | |
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R032200-250mg |
Fmoc-β-HoLeu-OH |
193887-44-4 | 96% | 250mg |
¥168 | 2024-05-25 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | F23470-1g |
Fmoc-β-HoLeu-OH |
193887-44-4 | 96% | 1g |
¥308.0 | 2023-09-07 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | F23470-5g |
Fmoc-β-HoLeu-OH |
193887-44-4 | 96% | 5g |
¥1457.0 | 2023-09-07 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | F23470-250mg |
Fmoc-β-HoLeu-OH |
193887-44-4 | 96% | 250mg |
¥108.0 | 2023-09-07 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | F23470-100mg |
Fmoc-β-HoLeu-OH |
193887-44-4 | 96% | 100mg |
¥73.0 | 2023-09-07 |
Fmoc-β-HoLeu-OH Suppliers
Fmoc-β-HoLeu-OH Related Literature
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Mark D. Allendorf,Alauddin Ahmed,Tom Autrey,Jeffrey Camp,Eun Seon Cho,Maciej Haranczyk,Abhi Karkamkar,Di-Jia Liu,Katie R. Meihaus,Iffat H. Nayyar,Roman Nazarov,Donald J. Siegel,Vitalie Stavila,Jeffrey J. Urban,Srimukh Prasad Veccham,Brandon C. Wood Energy Environ. Sci., 2018,11, 2784-2812
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M. Sheykhan,S. Khani,S. Shaabanzadeh,M. Joafshan Green Chem., 2017,19, 5940-5948
-
Bo Cao,Yin Wei Chem. Commun., 2018,54, 2870-2873
Additional information on Fmoc-β-HoLeu-OH
Fmoc-β-HoLeu-OH: A Comprehensive Overview
Fmoc-β-HoLeu-OH, also known by its CAS number 193887-44-4, is a compound of significant interest in the fields of organic chemistry and peptide synthesis. This compound is a derivative of β-homoleucine, which itself is a non-natural amino acid. The Fmoc (9-fluorenylmethyloxycarbonyl) group is a common protecting group used in peptide synthesis to temporarily block the amine functionality of amino acids, facilitating controlled assembly of peptide chains. The hydroxyl group (-OH) at the terminal position further adds to its versatility, making it a valuable reagent in various chemical and biochemical applications.
Recent studies have highlighted the potential of Fmoc-β-HoLeu-OH in the development of novel therapeutic agents. Researchers have explored its role in peptide-based drug delivery systems, where its unique structure allows for enhanced stability and bioavailability. The β-homoleucine moiety, with its branched alkyl chain, contributes to hydrophobic interactions, which are crucial for membrane permeability and drug targeting. Furthermore, the Fmoc group's photolytic cleavage properties have been leveraged in light-responsive drug delivery systems, offering precise temporal control over drug release.
The synthesis of Fmoc-β-HoLeu-OH involves a multi-step process that begins with the preparation of β-homoleucine. This amino acid is then subjected to Fmoc protection via nucleophilic acyl substitution using 9-fluorenylmethyloxycarbonyl chloride in the presence of a base such as diisopropylethylamine (DIPEA). The reaction conditions are carefully optimized to ensure high yields and purity. The resulting compound is characterized using advanced analytical techniques such as high-performance liquid chromatography (HPLC), mass spectrometry (MS), and nuclear magnetic resonance (NMR) spectroscopy to confirm its structure and purity.
In terms of biological activity, Fmoc-β-HoLeu-OH has shown promise in modulating cellular signaling pathways. Studies have demonstrated its ability to inhibit specific proteases, which are key players in various pathological processes such as inflammation and cancer progression. The compound's selectivity towards certain proteases makes it a potential lead candidate for drug development programs targeting these enzymes.
The application of Fmoc-β-HoLeu-OH extends beyond traditional pharmaceuticals into the realm of biotechnology. It has been utilized as a building block in the construction of bioactive peptides with tailored functionalities. For instance, researchers have incorporated this compound into peptide libraries for high-throughput screening, enabling the discovery of novel bioactive sequences with potential therapeutic applications.
From an environmental perspective, the synthesis and handling of Fmoc-β-HoLeu-OH are conducted under strict safety protocols to minimize ecological impact. The use of sustainable reagents and energy-efficient reaction conditions aligns with current green chemistry initiatives, ensuring that the production process is both efficient and environmentally friendly.
In conclusion, Fmoc-β-HoLeu-OH (CAS No: 193887-44-4) stands as a testament to the ingenuity of modern chemical synthesis and its applications in advancing biomedical research. Its unique properties make it an invaluable tool in peptide synthesis, drug discovery, and biotechnology, paving the way for innovative solutions in healthcare and beyond.